molecular formula C24H22Cl4N2O B395123 1,3-Bis[(4-chlorophenyl)methyl]-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine

1,3-Bis[(4-chlorophenyl)methyl]-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine

Cat. No.: B395123
M. Wt: 496.2g/mol
InChI Key: JQMOSPJPNSTKEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis[(4-chlorophenyl)methyl]-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine is a synthetic organic compound. It belongs to the class of imidazolidines, which are known for their diverse chemical properties and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis[(4-chlorophenyl)methyl]-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine typically involves the reaction of 4-chlorobenzyl chloride with 3,5-dichloro-2-methoxyaniline in the presence of a base to form the intermediate. This intermediate is then reacted with an imidazolidine derivative under controlled conditions to yield the final product. The reaction conditions often include solvents like dichloromethane or toluene, and catalysts such as triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis[(4-chlorophenyl)methyl]-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated benzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Bis[(4-chlorophenyl)methyl]-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(4-chlorobenzyl)imidazolidine
  • 2-(3,5-dichloro-2-methoxyphenyl)imidazolidine
  • 1,3-Bis(4-chlorophenyl)imidazolidine

Uniqueness

1,3-Bis[(4-chlorophenyl)methyl]-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine is unique due to the presence of both chlorobenzyl and dichloromethoxyphenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H22Cl4N2O

Molecular Weight

496.2g/mol

IUPAC Name

1,3-bis[(4-chlorophenyl)methyl]-2-(3,5-dichloro-2-methoxyphenyl)imidazolidine

InChI

InChI=1S/C24H22Cl4N2O/c1-31-23-21(12-20(27)13-22(23)28)24-29(14-16-2-6-18(25)7-3-16)10-11-30(24)15-17-4-8-19(26)9-5-17/h2-9,12-13,24H,10-11,14-15H2,1H3

InChI Key

JQMOSPJPNSTKEK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1Cl)Cl)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C2N(CCN2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.